4H-pyrano[2,3-g][1,3]benzothiazole
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Overview
Description
4H-pyrano[2,3-g][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a pyran and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrano[2,3-g][1,3]benzothiazole typically involves multicomponent reactions. One common method includes the reaction of 2-aminothiophenol with aldehydes and active methylene compounds under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the pyrano and benzothiazole rings simultaneously .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or ionic liquids can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4H-pyrano[2,3-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4H-pyrano[2,3-g][1,3]benzothiazole exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 4H-pyrano[2,3-b]quinoline
- 4H-pyrano[2,3-c]pyrazole
- Benzoxazole derivatives
Comparison: 4H-pyrano[2,3-g][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
42316-00-7 |
---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
4H-pyrano[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1-2,4-6H,3H2 |
InChI Key |
QFDYQBBSFDAXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=CC=CO2)C3=C1N=CS3 |
Origin of Product |
United States |
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